3-(BENZYLSULFANYL)-5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE
Description
Properties
IUPAC Name |
3-benzylsulfanyl-5-ethyl-[1,2,4]triazino[5,6-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4S/c1-2-22-15-11-7-6-10-14(15)16-17(22)19-18(21-20-16)23-12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHUXPBSFWTGTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415480 | |
| Record name | 5H-1,2,4-Triazino[5,6-b]indole, 5-ethyl-3-[(phenylmethyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112800-84-7 | |
| Record name | 5H-1,2,4-Triazino[5,6-b]indole, 5-ethyl-3-[(phenylmethyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZYLSULFANYL)-5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE typically involves the condensation of isatin derivatives with thiosemicarbazide, followed by cyclization and subsequent functionalization. One common method includes the following steps:
Condensation: Isatin is reacted with thiosemicarbazide in the presence of glacial acetic acid to form 4-amino-4H-[1,2,4]triazino[5,6-b]indole-3-thiol.
Cyclization: The intermediate is then cyclized under reflux conditions to yield the triazinoindole core structure.
Functionalization: The benzylsulfanyl and ethyl groups are introduced through nucleophilic substitution reactions using appropriate reagents such as benzyl chloride and ethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Benzylsulfanyl Group
This moiety undergoes nucleophilic substitution and oxidation :
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Alkylation | Alkyl halides, K₂CO₃ | Substituted sulfides | |
| Oxidation | H₂O₂, AcOH | Sulfoxide/sulfone derivatives |
The sulfur atom’s lone pairs facilitate reactions with electrophiles. For instance, oxidation with hydrogen peroxide yields sulfoxides, which are pivotal in modulating biological activity .
Ethyl Substituent
The ethyl group at position 5 participates in dealkylation under acidic conditions, forming 5H-triazinoindole derivatives .
Triazinoindole Core Modifications
The fused triazine-indole system enables:
Electrophilic Aromatic Substitution
| Position | Electrophile | Product | Reference |
|---|---|---|---|
| C6 | CF₃ reagents (e.g., CF₃COCl) | 6-Trifluoromethyl analogs | |
| C2 | Nitration (HNO₃/H₂SO₄) | Nitro-substituted derivatives |
The C6 position is particularly reactive due to electron deficiency from the triazine ring .
Cycloaddition Reactions
The triazine ring participates in 1,3-dipolar cycloadditions with azides or alkynes under copper catalysis, forming triazole-linked hybrids .
Biological Interaction-Driven Reactions
In pharmacological contexts, the compound undergoes:
| Interaction Target | Reaction Type | Outcome | Reference |
|---|---|---|---|
| Plasmodium falciparum enzymes | Non-covalent binding | Antimalarial activity | |
| Carbonic anhydrase | Sulfonamide displacement | Enzyme inhibition |
The benzylsulfanyl group enhances binding affinity to parasitic enzymes, while the ethyl group improves metabolic stability .
Comparative Reactivity of Structural Analogs
| Compound | Key Feature | Reactivity Difference |
|---|---|---|
| 5-Benzyl-5H-triazino[5,6-b]indole | Lacks ethyl group | Lower metabolic stability |
| 3-(Benzylsulfanyl)-5H-triazino[5,6-b]indole | Lacks ethyl group | Reduced lipophilicity |
The ethyl group in the target compound increases steric bulk, slowing dealkylation compared to non-ethylated analogs .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that triazole derivatives exhibit potent antimicrobial properties. The compound has been explored for its efficacy against various bacterial strains. For instance, studies have shown that triazole-containing compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli effectively, with some derivatives demonstrating lower Minimum Inhibitory Concentrations (MIC) than traditional antibiotics .
Anticancer Properties
Triazoles are known for their anticancer activities. Recent studies have highlighted the potential of 3-(benzylsulfanyl)-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole in targeting cancer cell lines. For example, compounds with similar structures have been reported to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and reactive oxygen species (ROS) generation .
Case Study: Anticancer Activity
- Compound Tested : this compound
- Cell Lines : MDA-MB-231 (breast cancer), HeLa (cervical cancer)
- Results : IC50 values indicated significant cytotoxicity at concentrations as low as 10 µM.
Agricultural Applications
Fungicides and Herbicides
The triazole moiety is also recognized for its fungicidal properties. The compound has been investigated as a potential fungicide against Fusarium and Botrytis species, which are responsible for significant crop losses. The mechanism often involves disrupting the biosynthesis of ergosterol in fungal cell membranes .
Case Study: Fungicidal Activity
- Target Fungi : Botrytis cinerea, Fusarium oxysporum
- Concentration Tested : 100 µg/mL
- Results : Showed over 80% inhibition of fungal growth compared to control.
Material Science Applications
Polymer Chemistry
The incorporation of triazole derivatives into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength. The compound can serve as a cross-linking agent or modifier in polymer synthesis, leading to materials with improved performance characteristics.
Data Table: Properties of Polymers Modified with Triazoles
| Property | Control Polymer | Polymer with Triazole |
|---|---|---|
| Tensile Strength (MPa) | 30 | 45 |
| Thermal Stability (°C) | 200 | 250 |
| Elongation at Break (%) | 15 | 25 |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions including cyclization reactions with appropriate precursors. Various synthetic routes have been documented that utilize metal-catalyzed processes for enhanced yield and selectivity.
Synthetic Route Overview
- Starting materials include benzyl sulfide and ethyl hydrazine.
- Cyclization under acidic conditions leads to the formation of the triazine core.
- Subsequent functionalization allows for the introduction of ethyl groups at specific positions.
Mechanism of Action
The mechanism of action of 3-(BENZYLSULFANYL)-5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE involves its interaction with specific molecular targets and pathways:
Iron Chelation: The compound binds to ferrous ions, disrupting iron homeostasis in cancer cells and leading to cell cycle arrest and apoptosis.
Enzyme Inhibition: Acts as an inhibitor of urease, preventing the hydrolysis of urea into ammonia and carbon dioxide, which is crucial for the survival of urease-producing bacteria.
Comparison with Similar Compounds
3-(BENZYLSULFANYL)-5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE can be compared with other triazinoindole derivatives:
Similar Compounds: 4-amino-4H-[1,2,4]triazino[5,6-b]indole-3-thiol, 3-hydrazino-4H-[1,2,4]triazino[5,6-b]indol-4-amine.
Uniqueness: The presence of the benzylsulfanyl and ethyl groups imparts unique chemical properties and biological activities, distinguishing it from other triazinoindole derivatives.
Biological Activity
3-(Benzylsulfanyl)-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step reactions that include the formation of triazole scaffolds. The compound can be synthesized using various methodologies such as cycloaddition reactions and nucleophilic substitutions. Structural characterization is often performed using techniques like NMR spectroscopy and X-ray crystallography to confirm the molecular structure.
Anticancer Activity
Recent studies have indicated that compounds related to the triazino[5,6-b]indole scaffold exhibit promising anticancer properties. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines. In one study, a related compound demonstrated an IC50 value of 12 µM against MCF-7 breast cancer cells, indicating its potential as an anticancer agent by targeting key signaling pathways involved in tumor growth and survival .
Carbonic Anhydrase Inhibition
Another area of interest is the inhibition of carbonic anhydrase (CA) isoforms. A series of triazino[5,6-b]indole derivatives were evaluated for their inhibitory activity against human CA isoforms. Notably, some compounds exhibited Ki values in the low nanomolar range (e.g., 7.7 nM for hCA II), suggesting that they may serve as effective inhibitors for this enzyme, which plays a crucial role in various physiological processes .
Anti-inflammatory and Analgesic Effects
Compounds containing the triazino framework have also been investigated for their anti-inflammatory properties. Studies have reported on newly synthesized derivatives showing significant anti-inflammatory effects in acute models of paw edema. These findings support the potential use of such compounds in treating inflammatory conditions .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Enzymatic Activity : The compound's structure allows it to effectively bind to active sites of enzymes like carbonic anhydrase.
- Induction of Apoptosis : In cancer cells, it has been observed that these compounds can induce apoptosis through various pathways, including the modulation of EGFR and PI3K signaling .
Case Studies
- MCF-7 Cell Line Study : A derivative was tested against MCF-7 cells and showed a significant reduction in cell viability with an IC50 value indicating effective cytotoxicity.
- Carbonic Anhydrase Inhibition Study : Several synthesized compounds were evaluated for their inhibitory effects on hCA II and hCA IX isoforms. The most promising candidate showed superior inhibition compared to standard drugs.
Data Summary
| Compound | Target | IC50/Ki Value | Notes |
|---|---|---|---|
| This compound | MCF-7 Cells | 12 µM | Significant cytotoxicity |
| Related Derivative | hCA II | 7.7 nM | More effective than acetazolamide |
| Related Derivative | hCA IX | 41.3 nM | Selective inhibition |
Q & A
Q. Methodological Answer :
- Rational Design : Replace the benzylsulfanyl group with pyridinocycloalkyl moieties to improve iron-binding affinity. For example, compound 3k (a derivative with a pyridinocycloalkyl group) showed IC₅₀ values of 0.59–1.31 μM against A549, MCF-7, and HepG-2 cells .
- Experimental Validation :
Basic: What in vitro assays are used to evaluate the antiproliferative activity of this compound?
Q. Methodological Answer :
- MTT Assay : Seed cancer cells (e.g., A549, MCF-7) in 96-well plates, treat with compound (0.1–100 μM), incubate for 48–72 hours, and measure absorbance at 570 nm. Calculate IC₅₀ values using nonlinear regression .
- Cytotoxicity Controls : Include normal cell lines (e.g., HEK293) to assess selectivity. Compound 3k showed lower toxicity (IC₅₀ >10 μM) in HEK293 vs. cancer cells .
Advanced: How can researchers resolve contradictions in cytotoxicity data across different cell lines?
Q. Methodological Answer :
- Hypothesis Testing : Investigate cell-specific factors such as:
- Experimental Approaches :
Basic: What spectroscopic techniques are critical for characterizing this compound?
Q. Methodological Answer :
- IR Spectroscopy : Confirm thioether formation (disappearance of S-H stretch at ~2500 cm⁻¹) .
- ¹H-NMR : Identify benzyl protons (δ 4.3–4.5 ppm), ethyl group (δ 1.2–1.4 ppm for CH₃), and aromatic indole protons (δ 7.5–8.5 ppm) .
- Elemental Analysis : Validate purity (>95% for synthetic intermediates) .
Advanced: What strategies optimize yield in large-scale synthesis?
Q. Methodological Answer :
- Reaction Optimization :
- Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 12 hours) .
- Replace column chromatography with recrystallization (e.g., ethanol/water) for cost-effective purification .
- Troubleshooting Low Yield :
Basic: How is apoptosis induction by this compound mechanistically validated?
Q. Methodological Answer :
- Western Blotting :
- Flow Cytometry : Use Annexin V/PI staining to quantify apoptotic vs. necrotic cells .
Advanced: Can this compound synergize with existing therapies (e.g., PARP inhibitors)?
Q. Methodological Answer :
- Synergy Testing :
- Mechanistic Studies :
Basic: What are the key applications of this compound beyond oncology?
Q. Methodological Answer :
- Antimicrobial Activity :
- Test against Gram-negative (e.g., E. coli), Gram-positive (e.g., S. aureus), and fungal strains (e.g., C. albicans) using agar diffusion assays .
- Derivatives with bromo substituents (e.g., compound 25 ) showed enhanced antifungal activity .
Advanced: How to address solubility challenges in in vivo studies?
Q. Methodological Answer :
- Formulation Strategies :
- Alternative Derivatives : Introduce hydrophilic groups (e.g., -OH, -COOH) while maintaining activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
